4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole
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Overview
Description
4,5-Dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole is a complex organic compound characterized by its imidazole ring structure, which is substituted with chlorine and fluorine atoms, as well as a sulphonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 4,5-dichloroimidazole with 4-fluorophenylsulphonyl chloride in the presence of a suitable base, such as triethylamine, to introduce the sulphonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted imidazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: Research indicates that derivatives of this compound may have therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: In the chemical industry, it serves as an intermediate in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism by which 4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole exerts its effects involves interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the sulphonyl group may interact with biological receptors. The exact pathways and targets depend on the specific application and derivatives involved.
Comparison with Similar Compounds
4,5-Dichloroimidazole
1-(4-Fluorophenylsulphonyl)ethanol
Imidazole derivatives with different substituents
Uniqueness: 4,5-Dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole stands out due to its specific combination of chlorine, fluorine, and sulphonyl groups, which confer unique chemical and biological properties compared to other imidazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover even more uses and benefits.
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Properties
IUPAC Name |
4,5-dichloro-1-[2-(4-fluorophenyl)sulfonylethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2FN2O2S/c12-10-11(13)16(7-15-10)5-6-19(17,18)9-3-1-8(14)2-4-9/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXKDQPLRNOCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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